2-Acetyl-6-methoxyisonicotinic acid
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Overview
Description
2-Acetyl-6-methoxyisonicotinic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of isonicotinic acid, featuring an acetyl group at the 2-position and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-methoxyisonicotinic acid typically involves the acetylation of 6-methoxyisonicotinic acid. One common method is the reaction of 6-methoxyisonicotinic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniform reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-6-methoxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of 2-carboxy-6-methoxyisonicotinic acid.
Reduction: Formation of 2-hydroxy-6-methoxyisonicotinic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-6-methoxyisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-6-methoxyisonicotinic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-6-methoxynaphthalene: Similar structure but with a naphthalene ring instead of a pyridine ring.
Isonicotinic acid derivatives: Compounds like isonicotinic acid hydrazide and its derivatives share structural similarities.
Uniqueness
2-Acetyl-6-methoxyisonicotinic acid is unique due to its specific substitution pattern on the isonicotinic acid framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-acetyl-6-methoxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H9NO4/c1-5(11)7-3-6(9(12)13)4-8(10-7)14-2/h3-4H,1-2H3,(H,12,13) |
InChI Key |
COBMMOPEYDGFOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C(=O)O)OC |
Origin of Product |
United States |
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